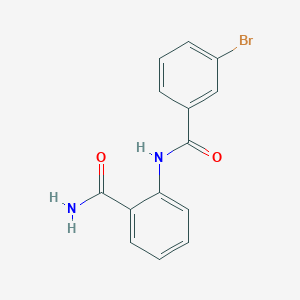

3-bromo-N-(2-carbamoylphenyl)benzamide

Beschreibung

3-Bromo-N-(2-carbamoylphenyl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzoyl ring and a 2-carbamoylphenyl substituent on the amide nitrogen. This compound is of interest due to its structural versatility, which allows for diverse applications in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the carbamoyl group contributes to hydrogen-bonding interactions, influencing solubility and biological target engagement .

Eigenschaften

IUPAC Name |

2-[(3-bromobenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAHGUKFLQCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-carbamoylphenyl)benzamide typically involves the following steps:

Amidation: The carbamoyl group can be introduced through a reaction with an appropriate amine derivative, such as 2-aminobenzamide, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for 3-bromo-N-(2-carbamoylphenyl)benzamide may involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help control reaction parameters and improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N-(2-carbamoylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines (NH2-), under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-(2-carbamoylphenyl)benzamide.

Oxidation: Oxidized derivatives, such as carboxylic acids.

Reduction: Reduced derivatives, such as amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-(2-carbamoylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

Materials Science: The compound can be utilized in the synthesis of novel polymers or materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(2-carbamoylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbamoyl group can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Physical and Spectroscopic Properties

Table 1: Physical and Spectroscopic Data Comparison

Key Observations :

Structural and Functional Differences

Substituent Effects on Reactivity

- In contrast, 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide (cyano substituent) exhibits stronger electron withdrawal, increasing electrophilicity but reducing solubility .

- Heterocyclic Substituents: Compounds like 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide () leverage imidazole’s metal-coordinating ability, making them suitable for catalytic applications. The target compound’s carbamoyl group lacks such coordination sites but offers better hydrogen-bond donor capacity .

Pharmacological Relevance

- Enzyme Inhibition : The carbamoyl group in the target compound may mimic peptide bonds, enhancing binding to enzyme active sites. For instance, 3-Bromo-N-(4-formylphenyl)benzamide showed inhibitory activity against E. coli MurD enzyme (IC₅₀ = 12 µM) .

- VEGFR-2 Inhibition : Analogs like ZINC33268577 () share structural similarities with the target compound, with Shape Tanimoto scores >0.7, suggesting comparable binding to kinase targets .

Computational and Crystallographic Insights

- Binding Modes : Computational studies () highlight that the carbamoyl group in benzamides disrupts protein-protein interactions (e.g., PA-PB1 in influenza) through hydrogen bonding, a feature absent in nitro- or methoxy-substituted analogs .

- Crystal Packing : The bromine atom in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide () influences π-stacking interactions, whereas the carbamoyl group in the target compound may promote intermolecular hydrogen bonds, affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.